(R)-1-(2,4,6-TRIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE
CAS No.:
Cat. No.: VC13485267
Molecular Formula: C8H9ClF3N
Molecular Weight: 211.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClF3N |
|---|---|
| Molecular Weight | 211.61 g/mol |
| IUPAC Name | (1R)-1-(2,4,6-trifluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
| Standard InChI Key | DYOIYJYFXYTTAY-PGMHMLKASA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1F)F)F)N.Cl |
| SMILES | CC(C1=C(C=C(C=C1F)F)F)N.Cl |
| Canonical SMILES | CC(C1=C(C=C(C=C1F)F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Spectral Data
While experimental spectral data (NMR, IR) are unavailable for this specific compound, analogous fluorinated ethanamines exhibit characteristic signals:
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¹H NMR: Aromatic protons deshielded due to electron-withdrawing fluorine substituents (δ 6.8–7.2 ppm).
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¹⁹F NMR: Three distinct fluorine resonances corresponding to the 2-, 4-, and 6-positions.
Synthesis and Optimization
Synthetic Routes
The synthesis of (R)-1-(2,4,6-trifluorophenyl)ethanamine hydrochloride typically involves enantioselective methods. A plausible pathway includes:
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Friedel-Crafts Acylation: Introduction of an acetyl group to 2,4,6-trifluorobenzene.
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Reductive Amination: Conversion of the ketone to the amine using a chiral catalyst (e.g., Ru-BINAP complexes) .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions:
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Temperature: 60–80°C for reductive amination.
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Catalysts: Asymmetric hydrogenation catalysts for enantiomeric excess >90%.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
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Continuous Flow Systems: Enhance reaction control and reduce byproducts.
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Crystallization Techniques: Achieve high enantiopurity (>98%) via solvent-mediated recrystallization .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Solubility | Soluble in water, methanol, ethanol |
| LogP (Partition Coefficient) | 2.1 (estimated) |
| pKa | 9.3 (amine), <1 (HCl salt) |
Stability and Reactivity
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Thermal Stability: Decomposes above 185°C, releasing HF gas.
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Hydrolytic Sensitivity: Stable in acidic conditions; degrades in strong bases via elimination reactions.
Biological and Pharmacological Insights
Mechanism of Action
The trifluorophenyl group enhances binding affinity to hydrophobic pockets in biological targets. Preliminary studies on similar compounds suggest:
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Neurotransmitter Modulation: Potential interaction with serotonin receptors (5-HT₂A/₂C).
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Enzyme Inhibition: Competitive inhibition of monoamine oxidase (MAO) due to structural mimicry of endogenous amines.
Industrial and Research Applications
Agrochemical Development
Fluorinated amines serve as intermediates in fungicides and herbicides. The 2,4,6-trifluorophenyl moiety enhances lipid solubility, improving foliar adhesion.
Material Science
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Liquid Crystals: Fluorine’s polarity aids in aligning molecular structures for display technologies.
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Polymer Additives: Stabilize polymers against UV degradation.
| Hazard Type | Risk Level | Precautions |
|---|---|---|
| Skin Irritation | Moderate | Use nitrile gloves |
| Respiratory Toxicity | Low | Use fume hoods |
| Environmental Impact | High | Avoid aqueous discharge |
Future Directions
Research Gaps
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Enantioselective Synthesis: Development of cheaper catalysts for large-scale (R)-enantiomer production.
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In Vivo Studies: Pharmacokinetic profiling to assess therapeutic viability.
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